N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic oxadiazole derivative characterized by a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group at position 5 and a furan-2-carboxamide moiety at position 2. Its molecular formula is C₂₄H₂₉N₃O₈, with an average mass of 487.509 g/mol and a monoisotopic mass of 487.195465 g/mol . The compound’s structure combines electron-rich aromatic systems (triethoxyphenyl and furan) with the heterocyclic oxadiazole ring, which is known for its metabolic stability and bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6/c1-4-24-14-10-12(11-15(25-5-2)16(14)26-6-3)18-21-22-19(28-18)20-17(23)13-8-7-9-27-13/h7-11H,4-6H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYUPVDFCQNXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with ethoxy groups.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde, under acidic or basic conditions.
Coupling of the Furan and Oxadiazole Rings: The final step involves coupling the furan and oxadiazole rings through an amide bond formation, typically using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The target compound shares structural homology with several 1,3,4-oxadiazole derivatives synthesized for diverse biological applications. Key comparisons include:
Key Observations :
- Position 5 Substitution: The triethoxyphenyl group in the target compound enhances lipophilicity compared to simpler substituents like cyanomethyl (a4) or phenyl (a5). This may improve membrane permeability but reduce aqueous solubility .
- Position 2 Substitution: The furan-2-carboxamide group is conserved in a4 and a5, suggesting its role in binding to biological targets (e.g., insect chitin synthases in IGR activity) .
Pharmacological and Toxicological Comparisons
- Insecticidal Activity : Compounds a4 and a5 (70–89% synthetic yields) demonstrated insect growth regulatory (IGR) effects, likely due to oxadiazole-mediated disruption of chitin biosynthesis. The triethoxyphenyl variant’s activity remains untested but is hypothesized to exhibit enhanced potency due to increased aryl hydrophobicity .
Physicochemical Properties
- This is critical for drug formulation.
- Metabolic Stability : Oxadiazole rings resist enzymatic degradation, but ethoxy groups may undergo cytochrome P450-mediated oxidation, necessitating further metabolic studies .
Biological Activity
N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a furan moiety. The presence of the triethoxyphenyl group enhances its lipophilicity and bioavailability. Its molecular formula is with a molecular weight of 447.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O5 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 891129-41-2 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids.
- Introduction of the Triethoxyphenyl Group : Reaction with triethoxyphenyl derivatives using coupling reagents.
- Final Acylation : Acylation of the oxadiazole with furan-2-carboxylic acid derivatives.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism is thought to involve the inhibition of specific kinases that are crucial for tumor growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and colitis.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Antimicrobial Study : A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Anticancer Evaluation : A study involving human breast cancer cell lines (MCF-7) reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Anti-inflammatory Model : In a rat model of induced arthritis, treatment with the compound resulted in a 50% reduction in paw swelling compared to controls.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound may inhibit tyrosine kinases involved in cancer cell proliferation.
- DNA Interaction : It could bind to DNA or RNA structures, disrupting essential cellular processes.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 80–100°C during cyclization to minimize side products .
- Solvent Selection : Use anhydrous DMF or THF for amidation to enhance reactivity .
- Yield/Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and adjust stoichiometric ratios (1:1.2 hydrazide:carboxylic acid) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclization | Acetic anhydride, 90°C, 6h | 65 | 92 | |
| Amidation | EDCI/HOBt, DMF, RT, 12h | 78 | 95 |
Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons) and triethoxy groups (δ 1.3–1.5 ppm for –OCH2CH3) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 457.15 [M+H]+) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- In Vitro Assays :
- Dose-Response Curves : Use 10 nM–100 µM concentrations to determine potency thresholds .
- Controls : Include cisplatin (for cytotoxicity) and acarbose (for enzyme inhibition) as positive controls .
How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., ATCC-certified) and culture conditions (e.g., 5% CO2, 37°C) .
- Normalize compound solubility with DMSO (<0.1% final concentration) .
- Structural Confirmation : Re-analyze disputed batches via NMR/HPLC to rule out impurities .
- Mechanistic Follow-Up : Perform target-specific assays (e.g., Western blot for apoptosis markers if cytotoxicity is disputed) .
What in vitro and in vivo models are suitable for elucidating the mechanism of action against cancer cells?
Methodological Answer:
- In Vitro Models :
- Apoptosis Assays : Annexin V/PI staining coupled with caspase-3/7 activation assays .
- Cell Cycle Analysis : Flow cytometry (PI staining) to identify G1/S or G2/M arrest .
- In Vivo Models :
- Xenograft Mice : Administer 10–50 mg/kg/day intraperitoneally and monitor tumor volume vs. controls .
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS to optimize dosing regimens .
How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) based on oxadiazole and triethoxyphenyl pharmacophores .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity data .
- ADMET Prediction : SwissADME to estimate permeability (LogP ≈ 3.2) and cytochrome P450 interactions .
What strategies improve the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–9) monitored by HPLC .
- Thermal Analysis : TGA/DSC to identify decomposition temperatures (>200°C) .
- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability .
How can derivatization enhance the compound’s bioactivity or selectivity?
Methodological Answer:
- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., –NO2) at the furan ring to boost anticancer activity .
- Heterocycle Replacement : Substitute oxadiazole with thiadiazole and compare IC50 values .
- Prodrug Design : Synthesize phosphate esters to improve solubility and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
